molecular formula C13H10F3NO B2638018 2-(3-Methoxyphenyl)pyridine CAS No. 370878-65-2

2-(3-Methoxyphenyl)pyridine

Cat. No. B2638018
Key on ui cas rn: 370878-65-2
M. Wt: 253.22 g/mol
InChI Key: WNCPHYQOEBGTSR-UHFFFAOYSA-N
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Patent
US07442797B2

Procedure details

A tetrahydrofuran solution of 3-methoxyphenyl magnesium bromide (52.4 ml, 1.0 M, 52.4 mmol) was dropwise added to a mixture of 2-bromopyridine (5.0 ml, 52.4 mmol), 1,3-bis(diphenylphosphino)propane nickel (II) chloride (284 mg) and diethyl ether (100 ml) at room temperature while 1 hour. Thereafter, this reaction mixture was poured into an aqueous ammonium chloride solution, the mixture was extracted with toluene, the solvent was distilled off, and the residue was purified by silica gel column chromatography, thereby obtaining 9.4 g of 2-(3-methoxyphenyl)pyridine as colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxyphenyl magnesium bromide
Quantity
52.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
1,3-bis(diphenylphosphino)propane nickel (II) chloride
Quantity
284 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([Mg]Br)[CH:11]=[CH:12][CH:13]=1.Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1.[Cl-].[NH4+]>[Ni](Cl)Cl.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(OCC)C>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)[CH:11]=[CH:12][CH:13]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
3-methoxyphenyl magnesium bromide
Quantity
52.4 mL
Type
reactant
Smiles
COC=1C=C(C=CC1)[Mg]Br
Name
Quantity
5 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
1,3-bis(diphenylphosphino)propane nickel (II) chloride
Quantity
284 mg
Type
catalyst
Smiles
[Ni](Cl)Cl.C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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